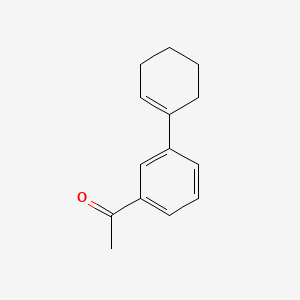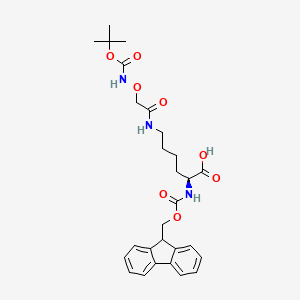
(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is an organic compound with the molecular formula C32H30N2O2. It is an aromatic heterocyclic compound, containing both an oxazole and a benzene ring. It has been studied in the laboratory for its potential applications in a range of scientific fields, including organic synthesis, materials science, and medical research.
Scientific Research Applications
Stereochemistry in Palladium-Catalyzed Copolymerization
Research conducted by Gsponer, Milani, and Consiglio (2002) explored the influence of chirality in ligands on the stereochemistry of copolymerization processes. Their study revealed that diaquapalladium(2+) trifluoromethanesulfonates, when modified with similar chiral ligands, could produce isotactic poly(1-oxo-2-phenylpropane-1,3-diyl) through the copolymerization of styrene with carbon monoxide. This finding indicates the potential of specific chiral ligands to control the stereochemistry of polymer chains during synthesis, underscoring the importance of molecular architecture in polymer science (Gsponer, Milani, & Consiglio, 2002).
Antimicrobial and Antioxidant Properties of Triazole Derivatives
A study by Düğdü et al. (2014) synthesized novel triazole-thiol and thiadiazole derivatives, demonstrating their significant antimicrobial activities and good antioxidant properties. This research exemplifies the broad potential of heterocyclic compounds in pharmaceutical applications, particularly in developing new antimicrobials and antioxidants (Düğdü, Ünver, Ünlüer, & Sancak, 2014).
Coordination Polymers for Material Science
Yang et al. (2013) constructed a series of coordination polymers using 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands. These polymers exhibited diverse structural arrangements and potential applications in material science, from catalysis to molecular sensing. The study emphasizes the role of organic ligands in tailoring the properties of coordination polymers (Yang, Du, Yang, Kan, & Jian‐Fang Ma, 2013).
Polymerization Catalysts from Aluminum Complexes
Research by Bakthavachalam and Reddy (2013) on the synthesis of aluminum complexes with triaza ligands highlighted their efficacy as catalysts in the polymerization of ε-caprolactone. The findings point to the versatility of metal-ligand complexes in catalyzing polymerization reactions, which is crucial for the development of biodegradable polymers (Bakthavachalam & Reddy, 2013).
Heterocyclic Compounds in Antimicrobial Studies
Padalkar et al. (2014) synthesized novel benzimidazole, benzoxazole, and benzothiazole derivatives, demonstrating excellent broad-spectrum antimicrobial activity. This study underlines the potential of heterocyclic chemistry in discovering new therapeutics against bacterial and fungal infections (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
properties
IUPAC Name |
(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O2/c1-5-13-27(14-6-1)21-31-25-38-33(36-31)35(23-29-17-9-3-10-18-29,24-30-19-11-4-12-20-30)34-37-32(26-39-34)22-28-15-7-2-8-16-28/h1-20,31-32H,21-26H2/t31-,32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXKGPGJFXJNKF-ACHIHNKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B6334670.png)


![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)





